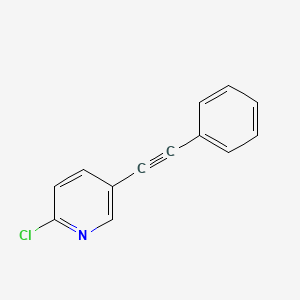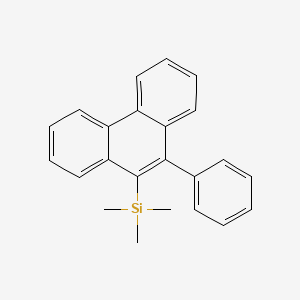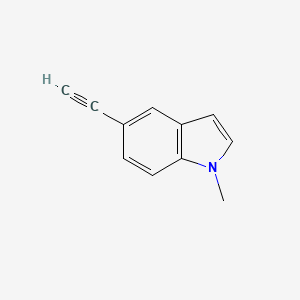
5-乙炔基-1-甲基-1H-吲哚
描述
5-Ethynyl-1-methyl-1H-indole is a chemical compound with the molecular formula C11H9N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-ethynyl-1-methyl-1H-indole consists of a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethynyl and methyl groups are attached at the 5th and 1st positions of the indole ring, respectively .科学研究应用
1. Pharmaceutical Chemistry
Application Summary
In pharmaceutical chemistry, “5-ethynyl-1-methyl-1H-indole” is utilized in the synthesis of compounds with potential therapeutic effects. Its structure is a key component in many drugs due to the indole moiety’s biological significance .
Experimental Procedures
The compound is often synthesized through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which involves the coupling of an aryl halide with a terminal alkyne .
Results and Outcomes
The synthesized indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific derivatives have shown inhibitory activity against various cancer
1. Pharmaceutical Chemistry
Results and Outcomes
The synthesized indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific derivatives have shown inhibitory activity against various cancer cell lines .
2. Medicinal Chemistry
Application Summary
“5-ethynyl-1-methyl-1H-indole” derivatives are explored for their bioactivity, particularly in cancer treatment, due to their ability to interfere with cell proliferation .
Experimental Procedures
Medicinal chemists design and synthesize derivatives by introducing functional groups that enhance the compound’s biological activity. These modifications are guided by structure-activity relationship (SAR) studies.
Results and Outcomes
Derivatives have been found to possess antitumor properties, with some compounds demonstrating selective toxicity towards tumor cells over healthy cells .
3. Organic Synthesis
Application Summary
This compound serves as a building block in organic synthesis, particularly in constructing complex molecules with indole rings, which are prevalent in natural products and pharmaceuticals .
Experimental Procedures
Synthetic organic chemists use “5-ethynyl-1-methyl-1H-indole” in multistep synthesis routes. It undergoes various reactions, including cycloadditions, to form more complex structures.
Results and Outcomes
The versatility of “5-ethynyl-1-methyl-1H-indole” in synthesis allows for the creation of a diverse array of molecules, expanding the library of compounds available for biological testing .
4. Biochemistry
Application Summary
In biochemistry, researchers investigate the interaction of indole derivatives with biological macromolecules to understand their mode of action at a molecular level .
Experimental Procedures
Studies often involve in vitro assays, where the compound is introduced to a biological system, such as a protein or enzyme, to observe binding interactions and inhibition or activation effects.
Results and Outcomes
“5-ethynyl-1-methyl-1H-indole” derivatives have shown to bind with high affinity to certain receptors, influencing signaling pathways and demonstrating potential as drug leads .
5. Molecular Biology
Application Summary
Molecular biologists use “5-ethynyl-1-methyl-1H-indole” derivatives to study gene expression and regulation, given their ability to modulate transcription factors .
Experimental Procedures
The derivatives are applied to cell cultures, and their effects on gene expression are monitored using techniques like quantitative PCR and Western blotting.
Results and Outcomes
Modifications in gene expression patterns have been observed, suggesting that these compounds can be used to study or even manipulate cellular processes .
6. Chemical Biology
Application Summary
“5-ethynyl-1-methyl-1H-indole” is used in chemical biology to develop probes and sensors for the detection of biological molecules or ions .
Experimental Procedures
Chemical biologists design fluorescent or colorimetric sensors based on indole derivatives that react with specific targets, resulting in a detectable signal change.
Results and Outcomes
These sensors have been successfully employed in detecting various analytes, showcasing the utility of indole derivatives in diagnostic applications .
未来方向
属性
IUPAC Name |
5-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMFJNZULYAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485616 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethynyl-1-methyl-1H-indole | |
CAS RN |
61640-21-9 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)
![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)
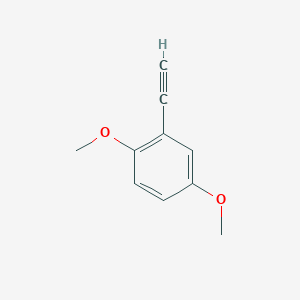
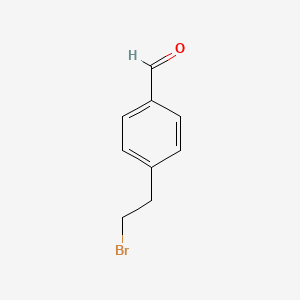
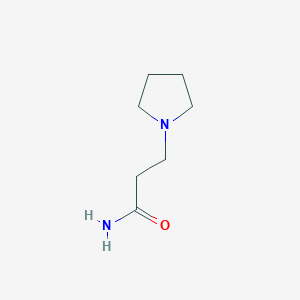
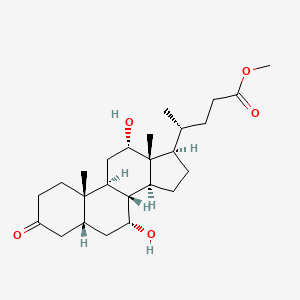
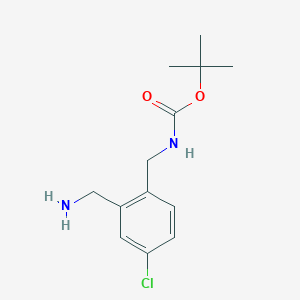
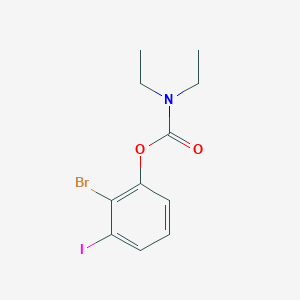

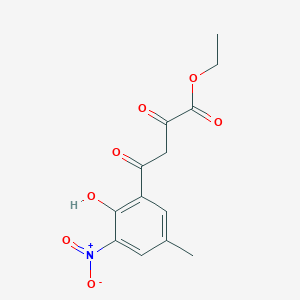
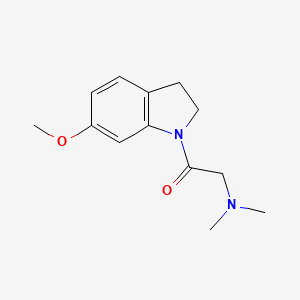
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
